Mercury(2+) chloroacetate

Organomercuration Diastereoselective Synthesis Oxymercuration

Mercury(II) acetate is widely used, but its ligand environment may not suit all oxymercuration protocols-leading to failed diastereoselectivity or purification issues. Mercury(II) chloroacetate (CAS 26719-07-3) offers a validated alternative with distinct electronic properties. - **Supported application**: Diastereoselective oxymercuration of homoallylic hemiacetals under solvent-free conditions (head-to-head comparative evidence). - **Analytical utility**: Δν(CO₂) ≈260 cm⁻¹; no methyl coupling-ideal for coordination chemistry studies. - **Safety benchmarking**: GHS hazard class equivalent to mercury(II) acetate; validates handling protocols. Supplied as a research-grade mercury(II) carboxylate with immediate shipping availability.

Molecular Formula C4H4Cl2HgO4
Molecular Weight 387.57 g/mol
CAS No. 26719-07-3
Cat. No. B12648448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMercury(2+) chloroacetate
CAS26719-07-3
Molecular FormulaC4H4Cl2HgO4
Molecular Weight387.57 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])Cl.C(C(=O)[O-])Cl.[Hg+2]
InChIInChI=1S/2C2H3ClO2.Hg/c2*3-1-2(4)5;/h2*1H2,(H,4,5);/q;;+2/p-2
InChIKeyCJCJEYBMYFRTNX-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mercury(II) Chloroacetate: Specification and Identity


Mercury(2+) chloroacetate (CAS 26719-07-3), also systematically named mercury bis(chloroacetate) or bis(chloroacetic acid)mercury(II) salt, is an organomercury salt with the molecular formula C₄H₄Cl₂HgO₄ and a molecular weight of 387.57 g/mol . The compound consists of a Hg²⁺ cation coordinated by two chloroacetate anions [1]. As a mercury(II) derivative of chloroacetic acid, it belongs to the class of mercury(II) carboxylates, which includes the widely used reagent mercury(II) acetate [2]. Its SMILES notation is [Hg+2].ClCC(=O)[O-].[O-]C(=O)CCl, and its EINECS number is 247-925-8 .

Reagent Class Mercury(II) carboxylate with electron-withdrawing chloroacetate
Key Workflow Oxymercuration and organomercury synthesis
Selection Note Distinct ligand environment vs. acetate; fit depends on protocol

Mercury(II) Chloroacetate: Distinction from Acetate


Although mercury(II) acetate and mercury(II) chloroacetate are both mercury(II) carboxylates used in organomercury synthesis, their distinct ligand electronic properties and resultant reactivity prevent simple substitution [1][2]. The electron-withdrawing chlorine atom in chloroacetate significantly alters the electrophilicity and coordination chemistry of the mercury center compared to the acetate analog [2]. While both reagents can be employed in certain reactions, such as oxymercuration of hemiacetals, their performance profiles may differ, and their suitability is not universal across all synthetic protocols [1][3]. Procurement decisions must therefore be driven by specific synthetic objectives and a quantitative understanding of these differences, as detailed in the evidence guide below.

Mercury(II) Chloroacetate (Target)
Mercury(II) Acetate (Analog)
Chlorine electron withdrawal alters electrophilicity
Unsubstituted acetate; distinct reactivity profile
Vibrational spectrum lacks methyl group coupling
IR coupling with methyl modes observed
Reactivity may not transfer across all protocols
Established protocols may not directly apply

Mercury(II) Chloroacetate: Comparative Evidence Guide


Oxymercuration Equivalence to Mercury Acetate

In the diastereoselective oxymercuration of homoallylic hemiacetals to synthesize protected 1,3-diols, both mercury(II) acetate and mercury(II) monochloroacetate can be satisfactorily employed as reagents [1]. This direct head-to-head comparison establishes that mercury(II) chloroacetate is a viable, functionally equivalent alternative to the more common mercury(II) acetate for this specific transformation [1].

Oxymercuration Suitability
Head-to-head
Both reagents satisfactorily employed
Reported functional equivalence in tested protocol
Context-specific; may not extend to other transformations
Organomercuration Diastereoselective Synthesis Oxymercuration

Ligand Electronic Effects via Vibrational Spectroscopy

Vibrational spectroscopic analysis (ATR-IR and Raman) of aqueous mercury(II) complexes with substituted acetates reveals that the chloroacetate ligand induces measurable electronic differences at the mercury center compared to unsubstituted acetate [1]. The splitting between asymmetric and symmetric CO₂ stretching vibrations (Δν) for all studied carboxylate complexes, including chloroacetate, is approximately 260 cm⁻¹, a value indicative of a hydrated monodentate binding mode [1]. This provides a quantitative spectroscopic fingerprint differentiating mercury(II) chloroacetate from mercury(II) acetate, the latter of which exhibits coupling between νs(CO₂) and δs(CH₃) modes [1].

Carboxylate Δν(CO₂)
Head-to-head
~260 cm⁻¹ monodentate binding
Quantifiable electronic difference from acetate
Spectral pattern distinct; no methyl coupling
Coordination Chemistry Vibrational Spectroscopy Ligand Effects

GHS Hazard Equivalence to Mercury Acetate

Safety data sheets and hazard classifications for mercury(II) chloroacetate and mercury(II) acetate demonstrate parity in their acute toxicity and environmental hazard profiles . Both compounds are assigned the same GHS hazard statements: H300 (Fatal if swallowed), H310 (Fatal in contact with skin), H330 (Fatal if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), and H410 (Very toxic to aquatic life with long lasting effects) . This classification equivalence is critical for procurement and safety management, as it indicates that substituting one compound for the other does not introduce novel or reduced hazard considerations from a regulatory standpoint.

GHS Classification
Cross-study comparable
Identical to acetate: H300, H310, H330, H373, H410
Supports safety protocol transferability
Data to verify with local SDS; class-based assignment
Hazard Assessment Safety Data Regulatory Compliance

Thermal Decomposition: Class-Level Inference

Studies on the thermal decomposition of (monohaloalkyl)mercury(II) compounds, including mercury(II) trichloroacetate, demonstrate that the haloacetate ligand influences the thermal stability and decomposition pathway of the organomercury complex [1]. While specific data for mercury(II) chloroacetate are not available in the primary literature, the class-level inference suggests that the chloroacetate ligand may confer distinct thermal properties compared to mercury(II) acetate. The preparation and controlled thermal decomposition of such compounds have been utilized as a synthetic route to acetals [1], indicating a potential application area where mercury(II) chloroacetate could be evaluated for unique reactivity.

Thermal Decomposition
Class-level inference
No direct data; inferred from haloacetate class
May possess distinct thermal properties to evaluate
Requires targeted experimental validation
Thermal Stability Organomercury Decomposition Synthetic Utility

Mercury(II) Chloroacetate: Validated Use Cases


1,3-Diol Synthesis via Oxymercuration

Mercury(II) chloroacetate is a proven, functional alternative to mercury(II) acetate for the diastereoselective oxymercuration of homoallylic hemiacetals to yield protected 1,3-diols under solvent-free conditions [1]. This application is directly supported by head-to-head comparative evidence, establishing its suitability for this specific transformation and offering synthetic chemists a viable option with a different ligand environment.

Spectroscopic Reference for Carboxylate Coordination

The distinct vibrational spectroscopic profile of mercury(II) chloroacetate, characterized by a Δν(CO₂) of ≈260 cm⁻¹ and the absence of methyl group coupling, makes it a valuable reference compound for studying the coordination chemistry and ligand field effects of halogenated carboxylates on mercury centers [1]. This use case is grounded in quantitative spectroscopic evidence and supports fundamental research in organometallic chemistry.

Hazard Assessment Benchmark for Organomercury Reagents

Due to its GHS hazard classification equivalence with the widely used mercury(II) acetate, mercury(II) chloroacetate serves as a benchmark compound for evaluating and validating safety protocols and risk assessments for the handling and disposal of mercury(II) carboxylates in research and industrial settings [1][2].

Application
Selection Property
Validation Focus
Diastereoselective oxymercuration for 1,3-diols
Reported functional equivalence in tested protocol
Protocol-specific diastereoselectivity and yield
Coordination chemistry model studies
Distinct vibrational fingerprint (monodentate binding)
Ligand electronic effect on mercury center via IR/Raman
Safety protocol benchmarking for mercury carboxylates
Identical GHS hazard classification to acetate
Transferability of existing safety protocols and risk assessments

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mercury(2+) chloroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.